![molecular formula C14H12F3N B3138829 (4'-Trifluoromethyl-biphenyl-3-yl)methylamine CAS No. 472964-40-2](/img/structure/B3138829.png)
(4'-Trifluoromethyl-biphenyl-3-yl)methylamine
Overview
Description
“(4’-Trifluoromethyl-biphenyl-3-yl)methylamine” is an organic compound. It is related to the class of compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions using commercially available reagents. For example, the synthesis of (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol was achieved by a multi-step reaction and the compound was obtained by slow evaporation of a hexane solution at room temperature.Molecular Structure Analysis
The molecular structures of these compounds are characterized by techniques such as X-ray diffraction crystallography. For instance, the crystal structure of (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol was determined to be orthorhombic with specific cell parameters, and the molecule displayed intra- and intermolecular interactions.Chemical Reactions Analysis
The papers describe the potential for functionalization and chemical reactions involving these compounds. For example, tris(4-azidophenyl)methanol can be used as a protecting group for thiols and can undergo Staudinger reduction and copper-catalyzed cycloaddition reactions. The photoactive compound (4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)phenyl)methanol exhibits photochromic reactivity, changing color upon UV irradiation due to a photocyclization reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their molecular structures and synthesis methods. For example, the crystal structure of (4-methoxyphenyl)diphenylmethanol reveals a tetramer containing a specific pattern of hydrogen bonds. The stability of the photochromic compound under dark conditions and its ability to revert to its original color upon visible light irradiation suggest certain stability and reversibility properties.Scientific Research Applications
- FDA-Approved Trifluoromethyl Group-Containing Drugs : Over the past 20 years, several FDA-approved drugs have incorporated the TFM group. These compounds exhibit diverse pharmacological activities and are used for treating various diseases and disorders . For instance:
Fluorescent Probes and Coordination Complexes
- 2-(Trifluoromethyl)isonicotinic acid : This compound has been employed to synthesize coordination complexes with silver, exhibiting excellent fluorescence properties. These complexes find applications in fluorescence probing and studies related to membrane dynamics .
Perovskite Solar Cells
- 4-(Trifluoromethyl)aniline : Widely used in scientific research and industrial settings, this compound enhances the performance of perovskite solar cells. Its incorporation improves the crystallinity of methylammonium lead iodide (MAPbI₃) films .
Boronic Acid Chemistry
- (5-(Trifluoromethyl)quinolin-8-yl)boronic acid : Researchers in medicinal chemistry study this compound due to its boronic acid group. Boronic acids participate in Suzuki-Miyaura couplings, a valuable reaction for synthesizing complex organic molecules.
Safety and Hazards
properties
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-18/h1-8H,9,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITIQWONYFISAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(F)(F)F)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4'-Trifluoromethyl-biphenyl-3-yl)methylamine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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